molecular formula C16H14N2O4 B5829425 N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide

Cat. No.: B5829425
M. Wt: 298.29 g/mol
InChI Key: GXHOCHWWAKTTSZ-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-13-8-7-10(9-14(13)21-2)16(19)17-15-11-5-3-4-6-12(11)22-18-15/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHOCHWWAKTTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,2-benzoxazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-Benzoxazol-3-yl)-2,3-dichlorobenzamide
  • N-(1,2-Benzoxazol-3-yl)-3,4-dichlorobenzamide
  • 2-(1,2-Benzoxazol-3-yl)-N-cyclopropylacetamide

Uniqueness

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 3 and 4 positions of the benzene ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

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